alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol
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Overview
Description
Alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with aminophenoxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-aminophenol with formaldehyde to form 4-aminophenoxymethyl alcohol, which is then reacted with 4-methoxyphenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A precursor in the synthesis of alpha-((4-Aminophenoxy)methyl)-4-(4-methoxyphenyl)-1-piperazineethanol.
4-Methoxyphenylpiperazine: Another precursor used in the synthesis.
Piperazine derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
64511-34-8 |
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Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(4-aminophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H27N3O3/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20/h2-9,18,24H,10-15,21H2,1H3 |
InChI Key |
QSFKSNIQUQNOAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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